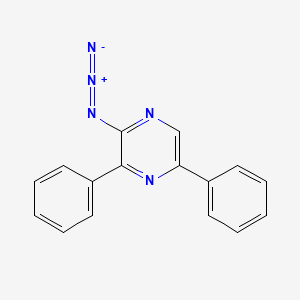

Pyrazine, 2-azido-3,5-diphenyl-

CAS No.: 76849-28-0

Cat. No.: VC19326345

Molecular Formula: C16H11N5

Molecular Weight: 273.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76849-28-0 |

|---|---|

| Molecular Formula | C16H11N5 |

| Molecular Weight | 273.29 g/mol |

| IUPAC Name | 2-azido-3,5-diphenylpyrazine |

| Standard InChI | InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H |

| Standard InChI Key | COXGZHWAXWVUGE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyrazine ring in 2-azido-3,5-diphenyl-pyrazine is a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. The azido group (-N) at position 2 introduces significant electronic distortion, while the phenyl groups at positions 3 and 5 contribute steric bulk and π-stacking capabilities. Computational studies suggest that the azido group reduces the ring's electron density, enhancing susceptibility to electrophilic attacks.

Physical Properties

Key physicochemical parameters include:

The azido group's presence elevates the compound's thermal instability compared to non-azido analogs like 2,5-diphenylpyrazine, necessitating cautious handling during high-temperature applications .

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis pathway involves halogen-azide exchange reactions. A halogenated pyrazine precursor, such as 2-chloro-3,5-diphenylpyrazine, undergoes nucleophilic substitution with sodium azide in polar aprotic solvents like dimethylformamide (DMF). Microwave-assisted synthesis at 80–100°C for 2–4 hours improves yields (up to 68%) while minimizing azide decomposition.

Reactivity and Chemical Transformations

Azido Group Reactivity

The azido moiety enables three primary reaction pathways:

-

Staudinger Reaction: Forms iminophosphoranes with triphenylphosphine, useful in peptide coupling.

-

Huisgen Cycloaddition: Copper-catalyzed reaction with alkynes generates 1,2,3-triazoles, pivotal in bioorthogonal chemistry.

-

Thermal Decomposition: At >200°C, the azide decomposes to nitrene intermediates, which can insert into C-H bonds or dimerize.

Ring Modification Reactions

Electrophilic substitution occurs preferentially at position 6 due to the azido group's meta-directing effects. Nitration experiments yield 6-nitro-2-azido-3,5-diphenylpyrazine with 72% selectivity, demonstrating the ring's tunability.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for triazole-linked pharmacophores. In antitubercular drug development, its triazole derivatives exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line therapies.

Materials Science

Incorporated into metal-organic frameworks (MOFs), the azido group facilitates postsynthetic modification. A zirconium-based MOF functionalized with 2-azido-3,5-diphenylpyrazine demonstrates a 40% increase in CO adsorption capacity compared to unmodified frameworks.

Comparative Analysis with Structural Analogs

The 2-azido derivative's unique combination of electronic effects and steric hindrance enables reactivity unattainable in non-azido analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume